alpha-Lactorphin

Description

Properties

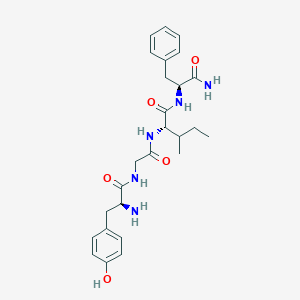

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O5/c1-3-16(2)23(26(36)30-21(24(28)34)14-17-7-5-4-6-8-17)31-22(33)15-29-25(35)20(27)13-18-9-11-19(32)12-10-18/h4-12,16,20-21,23,32H,3,13-15,27H2,1-2H3,(H2,28,34)(H,29,35)(H,30,36)(H,31,33)/t16?,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWUFSCNXWKSGG-BOLZHIRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909354 | |

| Record name | 2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-3-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105129-00-8 | |

| Record name | alpha-Lactorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105129008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-3-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for Alpha Lactorphin Generation and Isolation in Research

Controlled Enzymatic Hydrolysis Strategies

Enzymatic hydrolysis is a widely used method to release bioactive peptides, including alpha-lactorphin, from parent proteins mdpi.comd-nb.info. This process involves using specific enzymes under controlled conditions to cleave peptide bonds in alpha-lactalbumin d-nb.info.

Specific proteases are crucial for targeting particular cleavage sites within the alpha-lactalbumin sequence to yield alpha-lactorphin (Tyr-Gly-Leu-Phe), which corresponds to fragment 50-53 of bovine α-LA researchgate.netnih.gov. Pepsin and trypsin are among the enzymes commonly employed for this purpose researchgate.netd-nb.infodergipark.org.trmdpi.com. Studies have shown that alpha-lactorphin can be obtained by enzymatic hydrolysis of α-LA using pepsin and trypsin researchgate.net. Pepsin, often used in the initial stages, shows broad specificity but can effectively degrade alpha-lactalbumin researchgate.net. Trypsin, which typically cleaves at lysine (B10760008) and arginine residues, is also utilized, sometimes in combination with other enzymes d-nb.infodergipark.org.tr.

Optimizing hydrolysis parameters is essential to maximize the yield of alpha-lactorphin and control the specificity of the enzymatic reaction dergipark.org.trmdpi.com. Factors such as enzyme concentration, pH, temperature, substrate concentration, and reaction time significantly influence the outcome of the hydrolysis d-nb.infodergipark.org.trmdpi.com. Research explores different conditions to achieve efficient cleavage and release of the target peptide mdpi.comresearchgate.net. For instance, studies have investigated the hydrolysis of whey proteins with enzymes like alcalase, trypsin, and pepsin at varying pH and temperature values to understand their effect on peptide profiles researchgate.net. The choice of enzyme and the specific hydrolysis conditions dictate the final composition of the hydrolysate dergipark.org.trmdpi.com.

Advanced Separation Techniques for Peptide Isolation

Following enzymatic hydrolysis, advanced separation techniques are necessary to isolate and purify alpha-lactorphin from the complex mixture of peptides and other molecules present in the hydrolysate psu.edumdpi.com.

Chromatographic methods are considered the gold standard for peptide separation and purification in research mdpi.com. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for separating peptides based on their hydrophobicity tandfonline.commdpi.comrenyi.hu. RP-HPLC has been successfully employed to resolve peptide hydrolysates containing alpha-lactorphin tandfonline.comresearchgate.net. The separation is achieved by applying the peptide mixture to a stationary phase with hydrophobic ligands and eluting the peptides using a gradient of increasing organic solvent concentration renyi.hu. Other chromatographic techniques, such as ion exchange chromatography, which separates peptides based on their charge, can also be part of a multi-step purification protocol, particularly before a final RP-HPLC step mdpi.comnih.gov.

Membrane reactor systems offer a method for continuous enzymatic hydrolysis and simultaneous separation of peptides psu.eduglobalauthorid.com. In these systems, enzymatic hydrolysis occurs within a reactor coupled with a membrane that allows small peptides like alpha-lactorphin to pass through while retaining larger proteins and enzymes psu.edutandfonline.comresearchgate.net. This continuous removal of products can help to overcome product inhibition and potentially enhance the efficiency of the hydrolysis psu.edu. Studies have demonstrated the successful generation of alpha-lactorphin using continuous hydrolysis of whey in an ultrafiltration reactor psu.edutandfonline.comscilit.com. While promising for continuous production, challenges such as membrane fouling due to peptide-membrane interactions have been noted psu.edu.

Molecular and Cellular Mechanisms of Alpha Lactorphin Bioactivity

Opioid Receptor Interactions and Signal Transduction

Alpha-lactorphin has been suggested to mediate some of its effects through interaction with opioid receptors, which are present in various tissues, including the nervous, endocrine, and immune systems researchgate.net. These receptors are typically G protein-coupled receptors (GPCRs) that, upon ligand binding, can trigger downstream signaling pathways frontiersin.orgatlasgeneticsoncology.org.

Receptor Binding Studies and Affinity Characterization

Studies investigating the interaction of alpha-lactorphin with opioid receptors have been conducted using methods such as receptor binding assays latu.org.uy. These assays aim to characterize the affinity of a ligand for its target receptor oncodesign-services.com. Alpha-lactorphin has been shown to bind to opioid receptors latu.org.uy. Compared to reference opioid peptides like morphine, alpha-lactorphin appears to show lower affinity for opioid receptors, with binding occurring at micromolar concentrations, whereas morphine binds in the nanomolar range latu.org.uy.

Competitive Ligand Displacement Assays

Competitive ligand displacement assays are utilized to determine the binding affinity of unlabeled ligands by observing their ability to displace a radiolabeled ligand from the receptor binding site oncodesign-services.comnih.govaffinimeter.combmglabtech.comrevvity.com. Studies involving alpha-lactorphin have employed this technique, demonstrating its ability to displace radiolabeled naloxone (B1662785) from opioid receptor binding sites latu.org.uy. Naloxone is a known opioid receptor antagonist nih.gov. The displacement of naloxone by alpha-lactorphin provides evidence for its interaction with these receptors latu.org.uy.

Receptor Subtype Specificity Investigations

Opioid receptors are classified into different subtypes, including mu (μ), delta (δ), and kappa (κ) receptors, each mediating distinct physiological effects latu.org.uyfrontiersin.orgnih.gov. Investigations into the subtype specificity of alpha-lactorphin suggest it may act as a ligand for μ-type receptors, although its affinity for these receptors is described as low latu.org.uy. The N-terminal tyrosine residue and the presence of another aromatic amino acid at the third or fourth position are considered important structural motifs for binding to opioid receptors latu.org.uyresearchgate.net.

Downstream Signaling Pathway Elucidation

Upon binding to opioid receptors, which are primarily coupled to inhibitory Gi/o proteins, a cascade of downstream signaling events can be initiated frontiersin.orgatlasgeneticsoncology.org. These pathways can involve modulation of adenylyl cyclase activity, ion channel function, and activation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 cascade frontiersin.orgmdpi.comfrontiersin.org. While the precise downstream signaling pathways activated by alpha-lactorphin through opioid receptor interaction require further detailed elucidation, research suggests a link to pathways involved in vasorelaxation, potentially mediated by nitric oxide researchgate.nethelsinki.fisciopen.com.

Endothelial Function Modulation and Vascular Homeostasis

Alpha-lactorphin has been shown to influence endothelial function, which plays a critical role in maintaining vascular homeostasis researchgate.netunl.educambridge.org. Endothelial dysfunction is associated with various cardiovascular risk factors, including hypertension unl.educambridge.org.

Investigation of Vasorelaxant Properties in Isolated Arterial Preparations

Studies using isolated arterial preparations, particularly from spontaneously hypertensive rats (SHR), have investigated the vasorelaxant properties of alpha-lactorphin researchgate.netnih.gov. In these preparations, alpha-lactorphin has been shown to augment endothelium-dependent relaxation responses, such as those induced by acetylcholine (B1216132) researchgate.netnih.gov. This effect appears to be mediated, at least partly, through the nitric oxide (NO) pathway, as the improvement in relaxation was abolished by the inhibition of NO synthase researchgate.netsciopen.comnih.gov. This suggests that alpha-lactorphin enhances the ability of the endothelium to produce or release NO, a key vasodilator researchgate.netsciopen.com. Unlike beta-lactorphin (B10057), alpha-lactorphin's beneficial effect in these studies was primarily directed towards endothelial function and did not significantly enhance endothelium-independent relaxation induced by NO donors researchgate.netnih.gov.

Table 1: Summary of Key Findings on Alpha-Lactorphin Bioactivity

| Mechanism/Property | Observation | Research Context | Citation |

| Opioid Receptor Binding | Binds to opioid receptors. Lower affinity compared to morphine (micromolar vs nanomolar concentrations). | Receptor binding assays | latu.org.uy |

| Competitive Displacement | Displaces ³H-naloxone from opioid receptor binding sites. | Competitive ligand displacement assays | latu.org.uy |

| Receptor Subtype Specificity | Suggested as a μ-type receptor ligand with low affinity. | Receptor binding and functional assays | latu.org.uy |

| Vasorelaxant Properties | Augments endothelium-dependent relaxation in isolated arteries from SHR. | Isolated arterial preparations (e.g., mesenteric) | researchgate.netnih.gov |

| Involvement of Nitric Oxide | Improvement in endothelium-dependent relaxation is abolished by NO synthase inhibitors. | Studies with isolated arteries and inhibitors | researchgate.netnih.gov |

| Effect on Endothelium-Independent Relaxation | Does not significantly enhance relaxation induced by NO donors. | Studies with isolated arteries and NO donors | researchgate.netnih.gov |

Involvement of Nitric Oxide Synthase (NOS) Pathways

Studies investigating the vascular effects of alpha-lactorphin have strongly implicated the involvement of nitric oxide (NO) signaling pathways. The improvement in vascular relaxation observed in the presence of alpha-lactorphin is suggested to be mediated by nitric oxide giapreza.comwikipedia.orgwikipedia.org. This is supported by experimental findings where the administration of N(G)-nitro-L-arginine methyl ester (L-NAME), a known inhibitor of nitric oxide synthase (NOS), effectively abolished the augmented vascular relaxation induced by alpha-lactorphin in mesenteric arterial preparations from SHR giapreza.comwikipedia.orgwikipedia.orgnih.govnih.gov. This suggests that alpha-lactorphin's vasodilatory effect is dependent on the activity of NOS, the enzyme responsible for producing NO from L-arginine wikipedia.orgfishersci.be. The mechanism is proposed to involve the stimulation of peripheral opioid receptors, leading to the subsequent release of nitric oxide and resultant vasodilation nih.govwikipedia.org.

Endothelium-Dependent Versus Endothelium-Independent Mechanisms

The vascular effects of alpha-lactorphin are predominantly directed towards enhancing endothelial function, characterizing its mechanism as endothelium-dependent giapreza.comwikipedia.orgwikipedia.org. In isolated mesenteric arteries from SHR, alpha-lactorphin has been shown to augment endothelium-dependent relaxation induced by acetylcholine (ACh) giapreza.comwikipedia.orgwikipedia.org. This endothelium-dependent vasorelaxation is mediated, at least in part, by nitric oxide nih.gov. In contrast, studies comparing alpha-lactorphin to the related peptide beta-lactorphin have revealed differences in their mechanisms. While alpha-lactorphin primarily improves endothelial function, beta-lactorphin has been shown to enhance both endothelium-dependent and endothelium-independent relaxation giapreza.comwikipedia.orgwikipedia.org. Alpha-lactorphin does not appear to increase the sensitivity of vascular smooth muscle to NO fishersci.fi. Further mechanistic investigations using inhibitors have indicated that endothelial vasodilatory prostanoids, such as those produced by cyclooxygenase (COX), are not involved in the augmented relaxation induced by alpha-lactorphin, as demonstrated by the lack of effect of the cyclooxygenase inhibitor diclofenac (B195802) giapreza.comwikipedia.orgwikipedia.org.

Analysis of Cellular Responses in Vascular Endothelial Cells

The beneficial impact of alpha-lactorphin on vascular function is closely linked to its effects on vascular endothelial cells giapreza.com. The peptide is thought to interact with opioid receptors located on endothelial cells, which may subsequently stimulate the release of endothelial nitric oxide (eNO) into the underlying vascular tissues sacheminc.com. This localized release of NO contributes to the observed vasodilation. While specific detailed analyses of all cellular responses in vascular endothelial cells to alpha-lactorphin are subjects of ongoing research, the observed endothelium-dependent vasodilatory effect underscores the critical role of endothelial cell function in mediating the peptide's vascular bioactivity wikipedia.org. General research on milk protein hydrolysates, which contain various bioactive peptides including lactorphins, has also indicated anti-inflammatory effects in cultured endothelial cells and an apparent inhibition of leukocyte-endothelial interactions nih.gov.

Exploration of Other Potential Mechanistic Pathways

Beyond its direct influence on the NO-mediated endothelium-dependent vascular relaxation, alpha-lactorphin's bioactivity may involve other pathways, notably its interaction with opioid receptors.

Alpha-lactorphin is recognized for its ability to interact with opioid receptors, including mu-opioid receptors giapreza.comnih.govwikipedia.orgfishersci.fisacheminc.comfishersci.atlipidmaps.org. This interaction, particularly with peripheral opioid receptors, has been suggested as a key mechanism underlying its blood-pressure-lowering effect and the subsequent release of nitric oxide, leading to vasodilation nih.govwikipedia.org. While alpha-lactorphin has also demonstrated weak in vitro angiotensin-converting enzyme (ACE) inhibitory activity, this mechanism does not appear to be the primary contributor to its depressor response fishersci.fi.

Anti-Inflammatory Signaling Cascades

While the parent protein, alpha-lactalbumin, has been reported to exhibit anti-inflammatory activities, such as the inhibition of COX-2 and a reduction in IL-6 levels fishersci.at, the specific anti-inflammatory signaling cascades directly modulated by alpha-lactorphin at a distinct mechanistic level have not been as extensively detailed in the available research. However, the broader context of bioactive peptides derived from milk suggests that peptides with anti-inflammatory properties could contribute to improving endothelial dysfunction nih.gov. Peptide-rich milk protein hydrolysates have shown anti-inflammatory effects in cultured endothelial cells nih.gov, hinting at potential, though not fully elucidated for alpha-lactorphin specifically, anti-inflammatory actions at the cellular level that could complement its vascular effects.

Antioxidant Mechanisms at a Cellular Level

Dairy-derived bioactive proteins, in general, have been suggested to protect vascular endothelial function through various mechanisms, including acting as free-radical scavengers, reducing NADPH oxidase activity, inhibiting lipid peroxidation, and enhancing antioxidant enzyme capacity giapreza.com. These antioxidant effects have been demonstrated in isolated cell and animal models giapreza.com. An increased bioavailability of NO, which is crucial for vasodilation, can be improved by antioxidant and free radical scavenging activities fishersci.be. Alpha-lactorphin has been reported to possess antioxidant properties lipidmaps.org. While the precise cellular-level antioxidant mechanisms solely attributable to alpha-lactorphin, distinct from its role in promoting NO bioavailability, require further detailed investigation, its potential antioxidant capacity could contribute to maintaining endothelial health and function by counteracting oxidative stress, which is implicated in endothelial dysfunction.

Structure Activity Relationship Sar Investigations of Alpha Lactorphin

Comparative Analysis with Structurally Related Bioactive Peptides

Comparing alpha-lactorphin with structurally related bioactive peptides, particularly beta-lactorphin (B10057), is crucial for understanding the subtle yet significant impacts of sequence variations on biological function. Both alpha-lactorphin (Tyr-Gly-Leu-Phe) and beta-lactorphin (Tyr-Leu-Leu-Phe) are tetrapeptides derived from milk whey proteins (alpha-lactalbumin and beta-lactoglobulin, respectively) and share the same N-terminal tyrosine residue researchgate.netresearchgate.net. However, they differ by a single amino acid at the second position: Glycine in alpha-lactorphin is replaced by Leucine in beta-lactorphin cambridge.org. This seemingly small difference leads to distinct bioactivity profiles.

Distinctive Features from Beta-Lactorphin and Their Mechanistic Implications

The primary structural difference between alpha-lactorphin (YGLF) and beta-lactorphin (YLLF) lies in the second amino acid residue cambridge.org. Alpha-lactorphin contains Glycine, while beta-lactorphin contains Leucine. This variation contributes to differences in their physiological effects and underlying mechanisms. For instance, studies in spontaneously hypertensive rats (SHR) have shown that while both peptides can lower blood pressure, their effects on vascular function differ researchgate.net. Alpha-lactorphin's beneficial effect on vascular relaxation appears to be primarily directed towards endothelial function, mediated in part by nitric oxide (NO) researchgate.netresearchgate.net. In contrast, beta-lactorphin has been shown to enhance both endothelium-dependent and endothelium-independent relaxation researchgate.net. This suggests that the single amino acid substitution impacts how these peptides interact with the vascular system and the specific pathways they modulate.

Preclinical Investigations of Alpha Lactorphin in Animal Models

Cardiovascular System Regulation Studies

Investigations into the cardiovascular effects of alpha-lactorphin have largely focused on its potential to influence blood pressure and vascular function. These studies have frequently utilized spontaneously hypertensive rats (SHR) as a relevant animal model for hypertension. researchgate.netnih.govmdpi.comnih.gov

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Studies in conscious adult SHR have demonstrated that alpha-lactorphin can lower blood pressure. researchgate.netnih.govmdpi.comnih.gov This effect has been observed to be dose-dependent. nih.govchemsrc.com Research suggests that the blood-pressure-lowering effect of alpha-lactorphin may involve interaction with peripheral opioid receptors. researchgate.netnih.govresearchgate.net Evidence supporting this mechanism includes the observation that the effect is abolished by the specific opioid receptor antagonist naloxone (B1662785), and in some cases, reversed into a pressor response. mdpi.comnih.gov

In addition to its direct effects on blood pressure, alpha-lactorphin has been shown to improve arterial function in SHR. researchgate.netnih.govmdpi.com In vitro studies using mesenteric arterial preparations from SHR have indicated that alpha-lactorphin augments endothelium-dependent relaxation induced by acetylcholine (B1216132). researchgate.netnih.gov This improvement in vascular relaxation appears to be mediated, at least partly, by nitric oxide (NO), as the effect was abolished by a NO synthase inhibitor. researchgate.netnih.gov

Hemodynamic Parameter Assessments via Radiotelemetry

Radiotelemetry has been employed in conscious SHR and normotensive Wistar-Kyoto (WKY) rats to continuously monitor cardiovascular parameters following the administration of alpha-lactorphin. nih.govresearchgate.nethelsinki.ficsic.es These studies have confirmed that alpha-lactorphin dose-dependently lowers blood pressure in both SHR and WKY rats. nih.govchemsrc.comresearchgate.net Notably, alpha-lactorphin administration did not significantly affect heart rate in these studies. nih.govresearchgate.net

Maximal reductions in systolic and diastolic blood pressure in SHR were observed at specific doses. For instance, one study reported maximal reductions in systolic and diastolic blood pressure by 23 ± 4 mmHg and 17 ± 4 mmHg, respectively, at a dose of 100 µg/kg. nih.govresearchgate.net Similar blood pressure responses to alpha-lactorphin were observed in normotensive WKY rats. nih.gov

Data from radiotelemetry studies on the acute effects of alpha-lactorphin on blood pressure in SHR are summarized below:

| Animal Model | Parameter | Baseline (mmHg) | Change (mmHg) |

| SHR | Systolic Blood Pressure | - | -23 ± 4 |

| SHR | Diastolic Blood Pressure | - | -17 ± 4 |

| WKY | Systolic Blood Pressure | - | - |

| WKY | Diastolic Blood Pressure | - | - |

Gastrointestinal System Effects

Investigations into the direct effects of alpha-lactorphin on the gastrointestinal system in animal models, specifically concerning the modulation of gut motility and secretion, are limited in the provided search results.

Modulation of Gut Motility and Secretion (in animal models)

While alpha-lactorphin is known to possess weak opioid activity and opioid receptors are present in the gastrointestinal tract, direct evidence from animal models demonstrating that alpha-lactorphin specifically modulates gut motility or secretion was not prominently found in the search results. researchgate.netscispace.comekb.egmdpi.com Some in vitro studies using guinea pig ileum have indicated a weak inhibitory effect of alpha-lactorphin on contractions. scispace.comekb.egmdpi.com Related milk-derived peptides with opioid activity, such as beta-casomorphin (B10794742) 7, have been reported to influence mucin secretion and gene expression in rat intestinal cells and human cell lines, suggesting a potential for milk peptides to affect gut function. nih.gov Additionally, the parent protein, alpha-lactalbumin, has been shown to affect gastric mucus production and increase the thickness of the mucus gel layer in rats. nih.govresearchgate.net However, specific studies detailing the effects of alpha-Lactorphin itself on gut motility or secretion in animal models were not a primary finding in the provided information.

Advanced Analytical Methodologies for Alpha Lactorphin Research

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) is a powerful tool in alpha-Lactorphin research, offering precise mass measurements that are crucial for confirming its molecular formula and structure, as well as for accurate quantification in complex matrices. researchgate.netmdpi.com HRMS can distinguish between ions with very similar mass-to-charge (m/z) values, which is essential for analyzing peptides and identifying potential modifications or impurities. delpharm.comlongdom.org

Peptide Mapping and Fragment Ion Analysis

Peptide mapping is a widely used technique to characterize the primary structure of proteins and peptides. elementlabsolutions.comlcms.cz For alpha-Lactorphin, which is a relatively small peptide, peptide mapping involves enzymatic digestion (though often not necessary for a tetrapeptide) followed by chromatographic separation and mass spectrometric detection of the resulting fragments. elementlabsolutions.com Fragment ion analysis, typically performed using tandem mass spectrometry (MS/MS), provides sequence information by breaking the peptide into smaller, charged fragments. mdpi.comnih.gov Analysis of the resulting fragment ion patterns allows for the confirmation of the amino acid sequence of alpha-Lactorphin (Tyr-Gly-Leu-Phe) and the identification of any sequence variants or post-translational modifications. Different fragmentation methods, such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), produce characteristic fragment ion series (e.g., b-ions and y-ions), which aid in de novo sequencing or sequence confirmation. nih.govthermofisher.com

Quantitative Proteomics Approaches for Production Monitoring

Quantitative proteomics approaches, particularly those utilizing mass spectrometry, can be adapted for monitoring the production and presence of alpha-Lactorphin in biological samples or production streams. While large-scale proteomics typically deals with thousands of proteins, targeted quantitative methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) are suitable for quantifying specific peptides like alpha-Lactorphin. biorxiv.orgnih.gov These methods often involve the use of stable isotopically labeled (SIL) peptides as internal standards to improve accuracy and sensitivity. biorxiv.org By monitoring specific precursor and fragment ions characteristic of alpha-Lactorphin, researchers can accurately determine its concentration in various matrices, which is vital for process optimization and quality control during its production or for studying its levels in biological fluids. nih.govnih.gov

Spectroscopic Techniques for Conformation and Interaction Studies

Spectroscopic techniques provide valuable insights into the conformation of alpha-Lactorphin and its interactions with other molecules. While alpha-Lactorphin is a small peptide, its conformation can be influenced by its environment and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. mdpi.comnih.govkanazawa-u.ac.jp Although detailed NMR studies are more commonly reported for its parent protein, alpha-lactalbumin, NMR can potentially be used to study the conformation of alpha-Lactorphin itself, especially when investigating its interactions with receptors or other biomolecules. mdpi.comnih.gov Changes in chemical shifts and Nuclear Overhauser Effects (NOEs) in NMR spectra can indicate conformational changes or binding events. nih.govkanazawa-u.ac.jp

Fluorescence spectroscopy can be employed to study the interaction of alpha-Lactorphin with other molecules, particularly if alpha-Lactorphin or its binding partner contains fluorescent residues like tyrosine or tryptophan. encyclopedia.pubnih.govresearchgate.net Alpha-Lactorphin contains a tyrosine residue at its N-terminus. researchgate.net Changes in fluorescence intensity, wavelength shifts, or fluorescence lifetime upon binding can provide information about the binding affinity, stoichiometry, and the nature of the interaction. nih.govresearchgate.net Quenching of intrinsic fluorescence, for example, can indicate that a molecule is binding near a fluorescent residue. nih.govresearchgate.net

Chromatographic Techniques for Purity and Batch Consistency Assessment

Chromatographic techniques are indispensable for assessing the purity of alpha-Lactorphin preparations and ensuring batch-to-batch consistency. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is widely used for the analysis and purification of peptides. tandfonline.comnih.govmdpi.com RP-HPLC separates peptides based on their hydrophobicity. By using a suitable stationary phase and a gradient elution program, alpha-Lactorphin can be separated from impurities, precursors, and other related peptides. tandfonline.comnih.gov The purity of a sample can be determined by integrating the peak area corresponding to alpha-Lactorphin and comparing it to the total area of all peaks in the chromatogram. phoenixbiotech.netmedchemexpress.com

Interactive Data Table 1: Example RP-HPLC Purity Data

| Sample ID | Alpha-Lactorphin Peak Area | Total Peak Area | Purity (%) |

| Batch A | 15500 | 16000 | 96.88 |

| Batch B | 14800 | 15100 | 98.01 |

| Standard | 10000 | 10000 | 100.00 |

Ensuring batch consistency is critical for research and potential applications of alpha-Lactorphin. Chromatographic profiles obtained under standardized conditions serve as fingerprints for each batch. By comparing the retention times and peak areas of alpha-Lactorphin and any observed impurities across different batches, researchers can assess the reproducibility of the production or purification process. rpeptide.comrpeptide.com Deviations in the chromatographic profile can indicate variations in purity or the presence of unexpected by-products.

Size Exclusion Chromatography (SEC) can be used to separate peptides based on their size. While less common for a small peptide like alpha-Lactorphin, it could be useful in assessing the presence of larger aggregates or protein contaminants in a sample.

Ion Exchange Chromatography (IEX) separates peptides based on their charge. Depending on the amino acid composition and the pH of the mobile phase, alpha-Lactorphin can be separated from other molecules with different net charges. researchgate.net This technique can be complementary to RP-HPLC for achieving higher purity or for analyzing samples with complex charge profiles.

Interactive Data Table 2: Example Chromatographic Consistency Data (RP-HPLC)

| Batch ID | Alpha-Lactorphin Retention Time (min) | Impurity 1 Retention Time (min) | Impurity 1 Peak Area |

| Batch 1 | 8.5 | 7.2 | 150 |

| Batch 2 | 8.6 | 7.3 | 165 |

| Batch 3 | 8.5 | 7.2 | 140 |

These chromatographic techniques, often coupled with mass spectrometry for peak identification, provide robust methods for quality control and characterization of alpha-Lactorphin preparations.

Future Directions in Alpha Lactorphin Academic Research

Discovery of Novel Biological Activities and Associated Mechanisms

While alpha-lactorphin is primarily recognized for its effects on the cardiovascular system, including blood pressure reduction and improvement of vascular relaxation, the full spectrum of its biological activities remains an area ripe for exploration. nih.govresearchgate.net Initial findings suggest its mechanisms are linked to opioid receptor binding and angiotensin-converting enzyme (ACE) inhibition. taylorfrancis.comahajournals.org Future research is expected to delve into other potential therapeutic areas.

One promising area is its anti-inflammatory and anti-nociceptive (pain-reducing) potential. Early research indicates that the parent protein, alpha-lactalbumin, may inhibit enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2, which are key mediators of inflammation and pain. nih.gov Future studies should investigate whether alpha-lactorphin itself possesses these capabilities and elucidate the specific molecular pathways involved. This could involve examining its effects on inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, and the production of pro-inflammatory cytokines. mdpi.com

Additionally, preliminary evidence points towards other activities, such as the up-regulation of mucin gene expression in intestinal cells and growth-promoting effects on certain cell types. nih.govtaylorfrancis.com These findings open the door to future research on alpha-lactorphin's role in gut health, tissue repair, and cellular development. Investigating these novel activities and their underlying mechanisms will be crucial for understanding the full therapeutic potential of this milk-derived peptide.

Elucidation of Unexplored Receptor Systems and Binding Partners

The biological effects of alpha-lactorphin are currently thought to be mediated primarily through its interaction with opioid receptors. ahajournals.orgresearchgate.net The antihypertensive effect, for instance, is abolished by naloxone (B1662785), a specific opioid receptor antagonist, providing strong evidence for this pathway. ahajournals.org However, the specific subtypes of opioid receptors (e.g., mu, delta, kappa) that alpha-lactorphin preferentially binds to and the downstream consequences of this binding are not fully understood. mdpi.comnih.gov Future research should focus on detailed receptor-binding assays and functional studies to characterize these interactions more precisely.

Beyond the well-established opioid link, the potential for alpha-lactorphin to interact with other receptor systems or binding partners is an exciting and underexplored area. Its ACE-inhibitory activity suggests a direct interaction with this enzyme, but the kinetics and structural basis of this inhibition warrant deeper investigation. taylorfrancis.com Furthermore, its effect on endothelial function is associated with an increase in nitric oxide (NO), suggesting a possible interaction with or modulation of endothelial nitric oxide synthase (eNOS). nih.govnih.gov

Future studies could employ techniques such as affinity chromatography and mass spectrometry to identify novel binding partners in various cell types (e.g., endothelial cells, immune cells, neurons). It is also conceivable that alpha-lactorphin could interact with receptors for other signaling molecules or even have intracellular targets. Uncovering these currently unknown interactions is essential for a comprehensive understanding of its mechanism of action.

Advanced Approaches for Enhanced Production and Stabilization

Currently, alpha-lactorphin is produced by the enzymatic hydrolysis of its parent protein, alpha-lactalbumin, using proteases like pepsin and trypsin. nih.govresearchgate.net While effective, this method can result in a mixture of peptides, requiring extensive purification. Future research should focus on developing more efficient and specific production methods.

One advanced approach is the use of recombinant DNA technology. This could involve engineering microorganisms or transgenic animals to directly produce the alpha-lactorphin tetrapeptide, bypassing the need for protein hydrolysis and simplifying purification. frontiersin.orgnih.gov The production of recombinant human alpha-lactalbumin in the milk of transgenic goats and cows has already been demonstrated, providing a foundation for these technologies. frontiersin.orgnih.gov Another avenue is the discovery or engineering of highly specific enzymes that cleave alpha-lactalbumin exclusively at the desired sites to release alpha-lactorphin with high yield and purity.

Furthermore, the stability of the peptide is a critical factor for its use in research and potential future applications. Peptides can be susceptible to degradation by proteases. nih.gov Research into stabilization strategies is needed. This could include chemical modifications, such as cyclization or the incorporation of non-natural amino acids, to enhance resistance to enzymatic breakdown. researchgate.net Additionally, the development of advanced delivery systems, such as encapsulation in nanoparticles or liposomes, could protect the peptide from degradation and ensure its delivery to target tissues. nih.gov

Table 1: Potential Future Approaches for Alpha-Lactorphin Production

| Method | Description | Potential Advantages |

|---|---|---|

| Recombinant Peptide Production | Genetic engineering of microorganisms (e.g., E. coli, yeast) or transgenic animals to synthesize alpha-lactorphin directly. | High purity and yield; eliminates the need for enzymatic hydrolysis of the parent protein. |

| Specific Enzymatic Hydrolysis | Use of highly specific proteases that cleave alpha-lactalbumin only at the sites flanking the alpha-lactorphin sequence. | Improved efficiency and specificity over traditional hydrolysis; simplified purification. |

| Solid-Phase Peptide Synthesis | Chemical synthesis of the peptide chain on a solid support. | High purity; allows for incorporation of modified amino acids for enhanced stability. |

Integration of Omics Technologies for Systems-Level Understanding

The application of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biological effects of alpha-lactorphin. mdpi.com To date, these technologies have not been extensively applied to this specific peptide, representing a significant opportunity for future research.

Transcriptomics , using techniques like RNA-sequencing, could reveal how alpha-lactorphin alters gene expression in target cells. For example, studies could analyze changes in the transcriptome of endothelial cells or smooth muscle cells to understand the genetic pathways it modulates to improve vascular function. plos.orgProteomics can identify changes in the protein landscape of cells or tissues in response to alpha-lactorphin. This could uncover novel protein targets or pathways affected by the peptide, providing deeper mechanistic insights. nih.govmdpi.com

Metabolomics , which analyzes the profile of small-molecule metabolites, is particularly promising for studying bioactive peptides. researchgate.nettaylorfrancis.comresearchgate.net By examining changes in the metabolome of biofluids (e.g., plasma, urine) after alpha-lactorphin administration, researchers could identify downstream metabolic signatures of its activity and gain a holistic view of its physiological impact. nih.gov Integrating data from these different omics platforms will provide a comprehensive, multi-layered understanding of alpha-lactorphin's mechanism of action, potentially revealing new functions and therapeutic targets. mdpi.com

Development of Biomarkers for Preclinical Bioactivity Assessment

To facilitate preclinical research and assess the bioactivity of alpha-lactorphin effectively, the development of reliable biomarkers is essential. wikipedia.org Biomarkers are measurable indicators of a biological state or condition and can be used to track the physiological response to a substance. Future research should aim to identify and validate biomarkers that correlate with alpha-lactorphin's known and newly discovered activities.

Given its effects on vascular function, potential biomarkers could include molecules related to endothelial health. ahajournals.org These might include levels of circulating nitric oxide (NO), adhesion molecules (e.g., VCAM-1, ICAM-1), or inflammatory markers like high-sensitivity C-reactive protein (hsCRP) and cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govimrpress.com

For its opioid-related activities, research could explore changes in the expression or activity of opioid receptors or downstream signaling proteins in relevant tissues. mdpi.combruker.com In the context of its potential anti-inflammatory effects, the levels of various pro- and anti-inflammatory cytokines could serve as direct biomarkers of its efficacy. mdpi.compeptidesciences.com Establishing a robust panel of biomarkers will be crucial for standardizing preclinical models and quantifying the dose-dependent effects of alpha-lactorphin, paving the way for more advanced translational studies. nih.govualberta.caru.nl

Table 2: Potential Biomarkers for Preclinical Assessment of Alpha-Lactorphin

| Biological Activity | Potential Biomarker Category | Specific Examples |

|---|---|---|

| Cardiovascular Effects | Endothelial Function Markers | Nitric Oxide (NO), E-selectin, VCAM-1, ICAM-1 nih.govnih.govimrpress.com |

| Inflammatory Markers | High-sensitivity C-reactive protein (hsCRP), Interleukin-6 (IL-6) ahajournals.orgimrpress.com | |

| Opioid Activity | Receptor-level Markers | Opioid receptor (mu, delta, kappa) expression or binding affinity mdpi.comnih.gov |

| Downstream Signaling | Changes in G-protein activation or cyclic AMP (cAMP) levels | |

| Anti-inflammatory Activity | Cytokines | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6) mdpi.compeptidesciences.com |

| Signaling Pathways | Phosphorylation status of proteins in the NF-κB or MAPK pathways mdpi.com |

Q & A

Q. What experimental methodologies are commonly used to isolate and purify alpha-lactorphin from biological sources?

Alpha-lactorphin, a bioactive peptide derived from whey protein, is typically isolated via enzymatic hydrolysis (e.g., using trypsin or pepsin) followed by chromatographic purification. For example, size-exclusion chromatography and reverse-phase HPLC are employed to achieve high purity . Researchers must validate purity using mass spectrometry and amino acid sequencing, ensuring batch-to-batch consistency. Protocols from ELISA kits for similar peptides (e.g., sample preparation and stability testing) can be adapted to avoid degradation during storage .

Q. What mechanisms underlie alpha-lactorphin’s bioactivity in cardiovascular models?

Alpha-lactorphin exhibits vasodilatory effects by binding to opioid receptors and modulating nitric oxide (NO) pathways. In hypertensive rat models, it reduces arterial pressure by enhancing endothelial NO synthase activity . Researchers should design in vitro assays (e.g., receptor-binding studies using HEK-293 cells transfected with opioid receptors) and correlate findings with in vivo hemodynamic measurements to confirm mechanism-action relationships.

Q. How do researchers validate the specificity of alpha-lactorphin’s interactions in complex biological systems?

Competitive binding assays with receptor antagonists (e.g., naloxone for opioid receptors) are critical. Additionally, knockout animal models or siRNA-mediated gene silencing can isolate target pathways. For example, in SHR rats, the absence of blood pressure reduction after naloxone pre-treatment confirms opioid receptor dependency .

Advanced Research Questions

Q. How can contradictory findings in alpha-lactorphin’s dose-response relationships be resolved?

Discrepancies often arise from variations in experimental models (e.g., normotensive vs. hypertensive animals) or administration routes (oral vs. intravenous). A meta-analysis of dose-ranging studies (0.1–10 mg/kg) reveals that efficacy peaks at intermediate doses due to receptor saturation . Researchers should standardize protocols across labs, including controls for bioavailability and metabolic clearance rates.

Q. What strategies optimize the stability and bioavailability of alpha-lactorphin in preclinical studies?

Encapsulation in liposomes or conjugation with polyethylene glycol (PEG) enhances plasma half-life. For instance, PEGylated alpha-lactorphin showed a 3-fold increase in bioavailability in rodent models compared to free peptide . Stability studies under varying pH and temperature conditions (referencing ELISA kit storage guidelines ) are essential to refine formulation.

Q. How do researchers address reproducibility challenges in alpha-lactorphin’s bioactivity assays?

Inter-lab variability can stem from differences in hydrolysis enzymes or peptide purity. Implementing standardized reference materials (e.g., synthetic alpha-lactorphin with >95% purity) and blinded data analysis reduces bias. Collaborative studies, as seen in BERT model replication efforts , emphasize transparent reporting of raw data and hyperparameters (e.g., enzyme concentrations, incubation times) .

Q. What computational models predict alpha-lactorphin’s interaction with non-opioid targets?

Molecular docking simulations and molecular dynamics (MD) analyses identify potential off-target interactions. For example, homology modeling with angiotensin-converting enzyme (ACE) suggests weak inhibitory effects, necessitating in vitro validation . Integrating these models with high-throughput screening data improves target prioritization.

Methodological Recommendations

- Data Contradiction Analysis : Use funnel plots to assess publication bias in dose-response studies and apply sensitivity analyses to exclude outliers .

- Experimental Design : Include sham-treated controls and power calculations to ensure statistical robustness, as emphasized in clinical ELISA protocols .

- Replication Frameworks : Adopt checklist-based reporting (e.g., ARRIVE guidelines) to enhance reproducibility, akin to NLP model replication studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.